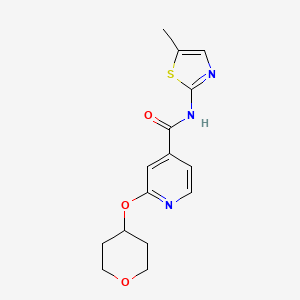

N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Description

N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that features a thiazole ring, a pyridine ring, and an oxane moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10-9-17-15(22-10)18-14(19)11-2-5-16-13(8-11)21-12-3-6-20-7-4-12/h2,5,8-9,12H,3-4,6-7H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVFAAODXZSAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

Pyridine Ring Functionalization: The pyridine ring can be functionalized through various substitution reactions to introduce the carboxamide group.

Oxane Moiety Attachment: The oxane group can be attached via etherification reactions, often using oxirane derivatives under basic conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine or thiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: can be compared with other thiazole or pyridine derivatives.

Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.

Pyridine Derivatives: Compounds like nicotinamide (vitamin B3) or pyridoxine (vitamin B6).

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an oxane moiety, and a pyridine carboxamide structure. Its chemical formula is . The presence of the thiazole ring is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in disease processes.

- Receptor Modulation : It could interact with receptors that play roles in cellular signaling pathways, potentially leading to altered cellular responses.

- Antimicrobial Activity : Compounds with thiazole structures have been shown to exhibit significant antimicrobial properties against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of similar thiazole-containing compounds. For example, derivatives of thiazoles have shown activity against drug-resistant strains of Mycobacterium tuberculosis and other bacterial pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | <0.002 | Mtb H37Rv |

| Compound B | <0.004 | Drug-resistant Mtb |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiazole or oxane moieties can significantly influence the potency and selectivity against specific targets.

- Thiazole Substituents : Variations in the substituents on the thiazole ring can enhance or diminish antimicrobial activity.

- Oxane Modifications : Alterations in the oxane group may affect solubility and bioavailability, impacting overall efficacy.

Case Study 1: Antitubercular Efficacy

A study focused on similar thiazole derivatives demonstrated promising results against Mycobacterium tuberculosis. The lead compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of existing treatments, highlighting its potential as a novel antitubercular agent.

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer effects of thiazole derivatives in various cancer cell lines. Results indicated that modifications similar to those in this compound led to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.